Enpromate

説明

Historical Trajectories of Analogous Chemical Entities in Academic Inquiry

The structural motifs present in Enpromate—carbamates and acetylenic groups—have deep historical roots in medicinal chemistry. Understanding these trajectories provides context for the synthesis and investigation of novel compounds like this compound.

Carbamates in Medicinal Chemistry : The carbamate (B1207046) functional group is a key structural motif in many approved drugs and prodrugs. nih.govnih.govacs.org The investigation of carbamates as potential therapeutic agents began with the discovery of physostigmine, a natural methyl carbamate ester isolated from Calabar beans in 1864. nih.gov Initially used for glaucoma, its applications later expanded. nih.gov Due to their stability and ability to mimic a peptide bond, carbamates have been widely incorporated into modern pharmaceuticals for a range of diseases, including cancer, HIV, and Alzheimer's disease. nih.gov

Acetylenic Groups in Drug Development : The acetylene (B1199291) (or ethynyl) group has been widely utilized in drug discovery since the mid-20th century and is now recognized as a privileged structure for targeting a wide array of proteins. researchgate.netacs.orgnih.gov Its linear and rigid nature allows it to act as a spacer between pharmacophores, and it can serve as a bioisostere for other chemical groups. researchgate.net This functionality is present in numerous drugs, including anticancer and antiviral agents, where it often contributes to target binding and metabolic stability. researchgate.netneojournals.com

Alkylating Agents : The history of alkylating agents in cancer therapy began paradoxically with the chemical warfare agent mustard gas during World War I. clemson.edutaylorfrancis.com Medical observations of soldiers exposed to sulfur mustard revealed bone marrow suppression, which led to the investigation of its less toxic nitrogen-based analogs (nitrogen mustards) for treating lymphomas and leukemia in the 1940s. taylorfrancis.comwikipedia.org This marked the dawn of modern chemotherapy and established alkylating agents, which act by damaging the DNA of rapidly dividing cancer cells, as a cornerstone of cancer treatment. clemson.eduwikipedia.orgbritannica.com

Significance of this compound's Classification in Contemporary Chemical Biology and Medicinal Chemistry Research

The classification of a compound is fundamental to predicting its biological activity and guiding further research. This compound's designation as a synthetic acetylenic carbamate and an antineoplastic alkylating agent places it at the intersection of established and exploratory areas of medicinal chemistry.

Table 2: Chemical and Functional Classification of this compound

| Classification Type | Class |

| Structural | Diarylmethane, Acetylenic Carbamate |

| Functional | Antineoplastic Agent, Alkylating Agent |

In chemical research, the categorization of a new molecule like this compound is not merely an act of labeling but a critical cognitive process that integrates it into existing knowledge frameworks. Early theories of categorization relied on clear definitions—a compound belongs to a class if it meets a set of necessary and sufficient criteria.

However, contemporary understanding acknowledges more complex, theory-based approaches. A compound's classification is embedded within a network of causal relationships that help explain its function. For instance, classifying this compound as an "alkylating agent" is more than a structural description; it posits a causal link to its observed antineoplastic activity. This knowledge-based categorization allows researchers to form hypotheses about a new compound's mechanism, potential efficacy, and possible toxicities, guiding experimental design in a way that simple similarity-based comparisons cannot.

The precise classification of chemical entities is crucial for leveraging advanced drug discovery technologies. A well-characterized compound can serve as a "hit" or "lead" in the development pipeline, and its structural and functional classifications inform several modern paradigms:

Computational and AI-Driven Discovery : The structural information of this compound, including its component functional groups, can be used as input for artificial intelligence models. These platforms can screen vast virtual libraries for analogs with improved potency or selectivity, predict pharmacokinetic properties, and even generate novel molecular structures from scratch, significantly accelerating the early phases of discovery.

Targeted Therapies : The concept of a small molecule with cytotoxic potential is central to advanced therapeutic modalities. In Antibody-Drug Conjugates (ADCs), a highly potent cytotoxic "payload" is attached to an antibody that specifically targets cancer cells. The principles learned from developing molecules like this compound inform the design of these payloads.

New Modalities : Emerging platforms like Proteolysis-Targeting Chimeras (PROTACs) utilize bifunctional molecules to link a target protein to the cell's natural degradation machinery. Designing the "warhead" portion of a PROTAC, which binds to the target protein, relies on the foundational principles of medicinal chemistry and structure-activity relationships derived from the study of diverse chemical classes, including those represented by this compound.

Structure

3D Structure

特性

CAS番号 |

10087-89-5 |

|---|---|

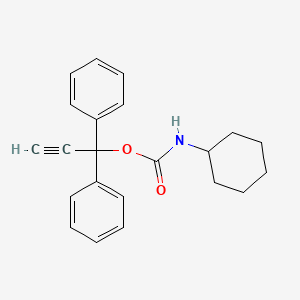

分子式 |

C22H23NO2 |

分子量 |

333.4 g/mol |

IUPAC名 |

1,1-diphenylprop-2-ynyl N-cyclohexylcarbamate |

InChI |

InChI=1S/C22H23NO2/c1-2-22(18-12-6-3-7-13-18,19-14-8-4-9-15-19)25-21(24)23-20-16-10-5-11-17-20/h1,3-4,6-9,12-15,20H,5,10-11,16-17H2,(H,23,24) |

InChIキー |

NBEALWAVEGMZQY-UHFFFAOYSA-N |

SMILES |

C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)NC3CCCCC3 |

正規SMILES |

C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)NC3CCCCC3 |

外観 |

Solid powder |

他のCAS番号 |

10087-89-5 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Enpromate; 59156; Lilly 59156; Lilly-59156; Lilly59156; NSC 112682; NSC-112682; NSC112682; |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization of Enpromate

Theoretical and Practical Considerations in Enpromate Synthesis Pathways

The synthesis of this compound can be approached through various strategic disconnections and pathway designs, ranging from classical organic reactions to modern catalytic methods.

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orglibretexts.org This process helps in designing a logical and efficient synthetic route. wikipedia.orgamazonaws.com

For this compound, the most logical retrosynthetic disconnections are at the carbamate (B1207046) and ether linkages. The primary disconnection breaks the carbamate C-N bond, suggesting two possible synthetic routes:

Route A: Disconnection of the carbamate bond suggests precursors of 1,1-diphenylprop-2-yn-1-ol and cyclohexyl isocyanate . This is a common and direct method for carbamate formation.

Route B: A further disconnection of the key alcohol intermediate, 1,1-diphenylprop-2-yn-1-ol, at the quaternary carbon center points to a Grignard-type reaction. This involves the reaction of an ethynyl magnesium halide (a Grignard reagent derived from acetylene) with benzophenone . youtube.com

This analysis leads to a straightforward synthetic plan starting from commercially available materials: benzophenone, acetylene (B1199291), and cyclohexyl isocyanate or its precursors.

Table 2: Proposed Retrosynthetic Pathway for this compound

| Step | Disconnection | Precursor Molecules (Synthons) | Corresponding Reagents |

|---|---|---|---|

| 1 | Carbamate C-N bond | 1,1-diphenylprop-2-yn-1-ol + Cyclohexyl isocyanate | 1,1-diphenylprop-2-yn-1-ol, Cyclohexyl isocyanate |

| 2 | C-C bond at quaternary center | Benzophenone + Acetylide anion | Benzophenone, Ethynyl Grignard reagent |

While the classical synthesis is robust, modern advancements in organic synthesis could offer more sustainable and efficient alternatives. Novel synthetic methods often focus on reducing the use of hazardous reagents and improving reaction economy. rub.de For this compound, advancements could be applied to the key bond-forming steps:

Carbonyl Propargylation: Recent developments in asymmetric catalysis could allow for the enantioselective synthesis of chiral analogues of the tertiary alcohol intermediate, should stereoisomers be desired. While this compound itself is achiral, this methodology would be crucial for synthesizing chiral derivatives. nih.gov

Carbamate Synthesis: Transition-metal-free methods are an emerging area of interest. rub.de For instance, the synthesis of the carbamate moiety could potentially be achieved through the direct carboxylation of cyclohexylamine followed by activation and condensation with the alcohol, avoiding the use of phosgene-derived isocyanates.

These approaches represent a shift towards more environmentally benign and versatile synthetic strategies that could be applied to the production of this compound and its analogues. stanford.edu

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions, making it a powerful tool in pharmaceutical synthesis. nih.govnih.gov Although no specific biocatalytic route for this compound has been published, the molecule's structure suggests potential enzymatic applications.

Lipase-Catalyzed Carbamate Synthesis: Lipases are known to catalyze esterification and amidation reactions. researchgate.net An engineered lipase could potentially catalyze the condensation reaction between 1,1-diphenylprop-2-yn-1-ol and a cyclohexyl carbamate donor, or even cyclohexylamine and a carbonate source, to form the final product. This would operate under mild, aqueous or non-aqueous conditions, reducing the need for harsh chemical reagents.

Enzyme Engineering: Wild-type enzymes may have limited activity on non-natural substrates like the intermediates for this compound. researchgate.net However, techniques such as directed evolution and rational design can be used to engineer enzymes with enhanced stability, broader substrate scope, and improved catalytic efficiency for specific industrial applications. nih.govnih.gov For example, a transaminase could be engineered to produce chiral amine precursors for derivatives, or a ketoreductase could be designed to produce specific chiral alcohol intermediates. nih.gov

The development of a biocatalytic route could significantly enhance the sustainability of this compound synthesis. youtube.com

Design, Synthesis, and Characterization of this compound Derivatives and Analogues

The design and synthesis of derivatives and analogues are fundamental to medicinal chemistry, aiming to improve a compound's activity, selectivity, and pharmacokinetic properties. nih.govmdpi.com

Structure-activity relationship (SAR) analysis is the study of how the chemical structure of a molecule relates to its biological activity. wikipedia.orgcollaborativedrug.com By systematically modifying different parts of the this compound scaffold, one can probe the chemical features essential for its function and guide the design of more potent or selective compounds. patsnap.com

Based on the this compound structure, several SAR hypotheses can be proposed for guiding derivative design:

Aromatic Rings: The two phenyl groups on the quaternary carbon are likely crucial for activity. Modifications with electron-withdrawing or electron-donating substituents could modulate electronic properties and steric bulk, potentially influencing target interactions.

Cyclohexyl Group: The size and lipophilicity of the cyclohexyl ring could be important for binding. Replacing it with smaller (e.g., cyclopentyl) or larger (e.g., cycloheptyl) rings, or introducing polar functional groups, could explore the steric and electronic requirements of a putative binding pocket.

Propargyl Group: The terminal alkyne is a unique feature. It could be involved in specific interactions with a biological target or could be a site for metabolic modification. Derivatives where the alkyne is replaced with other functional groups (e.g., an alkene, alkane, or a small polar group) would test its importance.

Table 3: Illustrative Design of this compound Derivatives Based on SAR Hypotheses

| Modification Site | Derivative Example | Rationale |

|---|---|---|

| Phenyl Ring | 1,1-bis(4-fluorophenyl)prop-2-ynyl N-cyclohexylcarbamate | Introduce fluorine to alter electronic properties and potentially improve metabolic stability. nih.gov |

| Cycloalkyl Group | 1,1-diphenylprop-2-ynyl N-cyclopentylcarbamate | Decrease steric bulk and lipophilicity to probe binding pocket size. |

| Propargyl Moiety | 1,1-diphenylprop-2-enyl N-cyclohexylcarbamate | Replace alkyne with alkene to assess the role of the triple bond in biological activity. |

| Carbamate Linker | 1,1-diphenylprop-2-ynyl cyclohexylcarboxylate | Replace carbamate with an ester (isosteric replacement) to evaluate the importance of the nitrogen atom. |

Computational modeling and molecular dynamics simulations are powerful tools for the design and optimization of drug analogues, providing insights into their structure and interactions at the molecular level. nih.gov These techniques can be used to prioritize the synthesis of the most promising derivatives, saving time and resources. nih.gov

For this compound, computational approaches could be applied in several ways:

Docking Studies: If a biological target for this compound is identified, computational docking could be used to predict the binding modes and affinities of designed analogues. This would help in prioritizing derivatives with the highest predicted potency.

QSAR Modeling: By synthesizing a small library of derivatives and measuring their activity, a quantitative structure-activity relationship (QSAR) model can be built. nih.gov This mathematical model relates the chemical structures of the compounds to their biological activity and can be used to predict the activity of new, unsynthesized analogues.

Conformational Analysis: Molecular mechanics calculations can be used to determine the preferred low-energy conformations of this compound and its analogues. nih.gov Understanding the three-dimensional shape of the molecules is crucial, as it dictates how they can interact with a biological target.

These computational methods provide a rational framework for designing this compound analogues with potentially improved properties, accelerating the discovery process. nih.gov

Molecular Interactions and Mechanistic Studies of Enpromate

Investigation of Molecular Targets and Binding Dynamics

The identification of molecular targets and the characterization of binding dynamics are fundamental steps in deciphering the mechanism of action of any small molecule.

Theoretical frameworks play a pivotal role in predicting potential molecular targets for compounds like Enpromate, especially when experimental data are scarce. These computational approaches leverage existing biological and chemical data to generate hypotheses about a compound's interactions. Key methodologies include molecular docking, which predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecule (receptor) to form a stable complex broadinstitute.org. Pharmacophore modeling identifies the essential steric and electronic features of a ligand required for optimal molecular recognition with a specific biological target. Cheminformatics tools, including similarity searching and substructure analysis, can also be employed to infer potential targets based on the known activities of structurally similar compounds broadinstitute.org. Furthermore, "connectivity analysis" uses computational inference by comparing small-molecule profiles based on historical screening data to generate target hypotheses broadinstitute.org. Given this compound's classification as an acetylenic carbamate (B1207046) and its mention in patents related to antineoplastic compounds, theoretical studies would likely focus on predicting interactions with proteins and pathways implicated in cancer biology, such as enzymes, receptors, or nucleic acids involved in cell proliferation or survival googleapis.comdtic.milresearchgate.net.

Once potential targets are identified through theoretical means, experimental methodologies are employed to validate and characterize the ligand-receptor interactions. These methods provide quantitative data on binding affinity, stoichiometry, and kinetics. Common techniques include:

Surface Plasmon Resonance (SPR): SPR measures the binding of a ligand to an immobilized receptor in real-time, providing association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with molecular binding events, yielding thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and binding stoichiometry (n), in addition to KD.

Fluorescence Spectroscopy: Techniques like fluorescence quenching or fluorescence anisotropy can be used to study binding if one of the interacting partners is fluorescent or can be labeled. Changes in fluorescence properties upon binding provide insights into affinity and conformational changes.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques provide high-resolution three-dimensional structures of ligand-receptor complexes, offering atomic-level details of the binding site and the nature of interactions (e.g., hydrogen bonding, van der Waals forces, hydrophobic interactions, electrostatic forces) gatech.edunih.gov.

These methodologies would be applied to this compound to precisely characterize its binding to identified protein targets, elucidating the molecular forces driving the interaction and the specific residues involved in the binding interface.

If this compound is hypothesized to act as an enzyme inhibitor, detailed enzyme kinetic studies are essential to understand its inhibitory mechanism. Enzyme kinetics describes the rate of enzyme-catalyzed reactions and how these rates are influenced by factors such as substrate concentration and the presence of inhibitors numberanalytics.comlublin.pl. The Michaelis-Menten model is a cornerstone of enzyme kinetics, defining parameters such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km), which represents the substrate concentration at half Vmax and is inversely related to the enzyme's affinity for its substrate sketchy.comlibretexts.org.

To elucidate this compound's inhibitory mechanism, enzyme assays would be performed across a range of substrate and this compound concentrations. Analysis of the resulting reaction rates would allow for the determination of the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor constant (Ki).

Competitive Inhibition: this compound would bind to the enzyme's active site, competing with the natural substrate. This would increase the apparent Km but leave Vmax unchanged.

Non-Competitive Inhibition: this compound would bind to a site distinct from the active site, affecting the enzyme's catalytic efficiency. This would decrease Vmax but leave Km unchanged.

Uncompetitive Inhibition: this compound would bind only to the enzyme-substrate complex, leading to a decrease in both apparent Km and Vmax.

By analyzing Lineweaver-Burk plots or other kinetic analyses, the specific mode of inhibition and the affinity of this compound for the enzyme or enzyme-substrate complex could be precisely determined.

Cellular and Subcellular Interaction Profiling (In Vitro Models)

Beyond isolated molecular interactions, understanding how this compound interacts within the complex environment of a living cell is critical. In vitro cellular models provide a controlled environment to profile these interactions.

Small molecules can interact with various cellular macromolecules, influencing their structure and function. For this compound, studies would investigate potential interactions with:

DNA: Techniques such as gel electrophoresis (to observe changes in DNA migration due to binding), UV-Vis spectroscopy (to detect changes in DNA absorbance spectra upon compound binding), and fluorescence spectroscopy (using DNA-intercalating dyes) could be employed to assess direct binding to DNA google.com.

RNA: Similar spectroscopic methods, along with electrophoretic mobility shift assays (EMSAs) or RNA footprinting, would be used to detect and characterize this compound-RNA interactions google.com.

Lipids: Interactions with cellular membranes, composed primarily of lipids, can be assessed using artificial liposome (B1194612) systems or live-cell membrane staining. Fluorescence-based assays, such as fluorescence quenching or changes in membrane fluidity probes, can reveal how this compound associates with or disrupts lipid bilayers.

These studies would determine if this compound directly binds to or alters the integrity or function of these essential cellular components.

Investigating this compound's effects on subcellular organelles and its localization within the cell provides crucial insights into its mechanism of action.

Subcellular Localization: Techniques like subcellular fractionation followed by Western blotting or mass spectrometry can determine if this compound preferentially accumulates in specific cellular compartments (e.g., nucleus, cytoplasm, mitochondria, endoplasmic reticulum) researchgate.netjustia.comgoogle.com. Live-cell imaging with fluorescently tagged this compound or organelle-specific dyes can provide dynamic information on its distribution over time google.com.

Organelle Function: The impact of this compound on the function of specific organelles can be assessed using various assays. For example, mitochondrial membrane potential assays, ATP production measurements, or reactive oxygen species (ROS) assays would indicate effects on mitochondrial function. Lysosomal integrity assays or endoplasmic reticulum stress markers would reveal effects on these compartments. Changes in nuclear morphology or chromatin condensation could indicate nuclear effects nih.govgoogleapis.com.

These in vitro cellular studies, while not providing direct in vivo relevance, are instrumental in building a comprehensive understanding of this compound's molecular and cellular pharmacology.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C22H23NO2 | - | ebi.ac.uk |

| Molecular Weight | 333.43 | g/mol | ebi.ac.uk |

| Molecular Weight (Monoisotopic) | 333.1729 | g/mol | ebi.ac.uk |

| AlogP | 4.62 | - | ebi.ac.uk |

| Polar Surface Area | 38.33 | Ų | ebi.ac.uk |

| Molecular Species | NEUTRAL | - | ebi.ac.uk |

Advanced Research Methodologies Applied to Enpromate Studies

In Vitro Experimental Design and Analytical Techniques

General principles of in vitro research involve experiments conducted in a controlled environment outside of a living organism, such as in a test tube or culture dish. This allows for the detailed investigation of biological or chemical processes under simplified and controlled conditions.

Controlled Cell-Free System Applications

Controlled cell-free systems are in vitro platforms that utilize cellular machinery (like ribosomes and enzymes) isolated from cells. These systems enable the synthesis of proteins and the study of biochemical pathways without the complexity of a whole cell. They offer precise control over the reaction components and are valuable for high-throughput screening and prototyping of biological circuits. However, no studies have been found that specifically apply these systems to the investigation of Enpromate.

Targeted Cellular Assays for Mechanistic Insights

Targeted cellular assays are designed to measure specific cellular events or pathways in response to a compound. These assays are crucial for understanding a compound's mechanism of action, identifying its molecular targets, and assessing its effects on cellular processes like proliferation, signaling, or apoptosis. Despite the importance of such assays in drug discovery and toxicology, there is no available research detailing the use of targeted cellular assays to gain mechanistic insights into this compound.

Computational Chemistry and Cheminformatics Approaches

Computational chemistry and cheminformatics employ computer simulations and algorithms to study and predict the behavior of molecules. These approaches are integral to modern drug discovery and materials science, enabling the analysis of large datasets and the design of novel compounds.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the interaction between a small molecule and a protein target. Molecular dynamics simulations provide insights into the physical movement of atoms and molecules over time, offering a detailed view of their conformational changes and interactions. There are no published molecular docking or dynamics simulation studies involving this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a dataset of compounds with known activities, QSAR can predict the activity of new, untested compounds. This methodology is a cornerstone of predictive toxicology and drug design. No QSAR models have been developed or published for this compound.

Virtual Screening and In Silico Library Design

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. In silico library design involves the computational creation of novel molecules with desired properties. These techniques accelerate the early stages of drug discovery. There is no evidence of virtual screening campaigns or in silico library design efforts centered around the this compound scaffold.

Compound Names

As no specific research on this compound was found, a table of mentioned compounds cannot be generated.

Based on a comprehensive search of publicly available scientific literature, there is no specific research information on the chemical compound “this compound” that pertains to the advanced methodologies outlined in your request. Studies detailing the integration of in silico and in vitro findings, including data integration, predictive modeling, and validation strategies, specifically for this compound, could not be located.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided structure and content requirements. Constructing such an article without published research would require the fabrication of data and findings, which falls outside the scope of providing factual and verifiable information.

Emerging Research Frontiers and Theoretical Implications for Enpromate

Novel Theoretical Applications in Chemical Science and Drug Design

The inherent alkylating activity of Enpromate, primarily involving DNA modification, positions it as a compelling scaffold for the theoretical development of next-generation therapeutic agents. targetmol.comtargetmol.cn Future research could theoretically explore modifications to its core structure (C22H23NO2) echemi.comuni.lu to enhance its specificity for cancer cells, thereby minimizing off-target effects on healthy tissues. This could involve rational drug design strategies focused on conjugating this compound to tumor-targeting ligands, such as antibodies or peptides, to achieve selective delivery to malignant cells.

Furthermore, its role as a nitrogen mustard derivative suggests potential for its application in combination therapies, where its DNA-damaging mechanism could synergize with other anticancer agents that operate through different pathways, such as those targeting DNA repair mechanisms or cell cycle checkpoints. Theoretically, this compound's interaction with DNA could also be leveraged for epigenetic modulation. Beyond direct cytotoxicity, researchers might investigate whether subtle structural modifications could enable this compound to selectively influence gene expression patterns by altering DNA methylation or histone modifications, thereby offering novel therapeutic avenues in epigenetics-based drug design.

Table 1: Theoretical Structural Modifications and Their Potential Impact on this compound's Therapeutic Profile

| Modification Strategy | Target Moiety | Theoretical Impact on Efficacy | Theoretical Impact on Selectivity |

| Ligand Conjugation | Carbamate (B1207046)/Phenyl | Enhanced tumor accumulation | Reduced systemic toxicity |

| Prodrug Design | Carbamate | Improved bioavailability, targeted activation | Reduced off-target effects |

| Isosteric Replacement | Phenyl groups | Altered metabolic stability, modulated DNA binding | Modified interaction profile |

| Stereoisomer Synthesis | Chiral centers | Optimized receptor binding, improved potency | Enhanced target specificity |

Exploration of Undiscovered Molecular Pathways and Interactions

While this compound is known to exert antitumor effects through alkylation, the precise and comprehensive network of molecular pathways it influences remains an active area for theoretical exploration. targetmol.comtargetmol.cn Beyond general DNA damage, future research could delve into how this compound specifically triggers downstream cellular responses, such as apoptosis, autophagy, or senescence, in various cancer subtypes. Its impact on specific DNA repair pathways, for instance, could reveal vulnerabilities that could be exploited in combination therapies.

Theoretical investigations might also focus on identifying novel protein or RNA targets that interact with this compound, either directly or indirectly. For example, its ability to modulate intracellular signaling pathways to induce apoptosis evitachem.com suggests a complex interplay with cellular machinery that extends beyond simple DNA adduct formation. Understanding how this compound influences critical cancer-related signaling cascades, such as the NF-κB pathway google.com, or pathways involved in cell proliferation and survival, would provide deeper insights into its mechanism of action and potentially uncover new therapeutic targets. The unique cyclohexylcarbamate and diphenyl-2-propynyl moieties within this compound's structure could theoretically mediate specific, as-yet-undiscovered interactions with cellular components, influencing its selectivity or potency.

Development of Advanced Research Tools and Methodologies Inspired by this compound Research

The complexities inherent in understanding the precise mechanisms and optimizing the therapeutic profile of compounds like this compound can inspire the development of sophisticated research tools and methodologies. These advancements aim to overcome current limitations in drug discovery and characterization.

Enhancements in High-Throughput Screening Techniques

Research into this compound's activity, particularly its nuanced interactions and potential for selective action, could drive the refinement of high-throughput screening (HTS) techniques. evotec.combmglabtech.com Current HTS platforms, while efficient for initial compound identification, may be enhanced to incorporate more complex phenotypic assays that better reflect cellular responses to alkylating agents. This could involve developing assays that measure specific DNA adduct formation, activation of DNA damage response pathways, or selective induction of apoptosis in mixed cell populations. The challenges of identifying compounds with improved therapeutic windows, as highlighted by agents like this compound, could necessitate the development of HTS methodologies capable of simultaneously assessing efficacy and off-target effects in a miniaturized format. Such enhanced HTS could also generate high-quality datasets crucial for training advanced machine learning models. evotec.com

Table 2: Hypothetical Data from an Enhanced High-Throughput Screening of this compound Analogues

| Compound ID | Target Cell Line (e.g., A549 Lung Cancer) | DNA Damage Response Activation (Fold Change) | Apoptosis Induction (Percentage) | Healthy Cell Line Viability (Percentage) | Selectivity Index (Apoptosis/Viability) |

| This compound | A549 | 3.5 | 45% | 80% | 0.56 |

| Analogue A | A549 | 4.2 | 60% | 95% | 0.63 |

| Analogue B | A549 | 2.8 | 30% | 70% | 0.43 |

| Analogue C | A549 | 5.1 | 75% | 90% | 0.83 |

Note: Data presented in this table are hypothetical and for illustrative purposes only, demonstrating the type of detailed research findings that could emerge from enhanced HTS techniques.

Refinement of Predictive Biological Models

The data generated from studies on this compound, ranging from its chemical properties to its cellular effects, are invaluable for refining predictive biological models. github.ionumberanalytics.com These models, often computational, aim to forecast a compound's behavior within complex biological systems. For this compound, refinement could involve developing more accurate in silico models that predict the precise sites of DNA alkylation, the kinetics of adduct formation, and the subsequent activation of DNA repair or cell death pathways.

Machine learning and artificial intelligence (AI) approaches are increasingly being employed to build sophisticated predictive models in drug discovery. github.ioyoutube.com Research on this compound could contribute to training and validating AI models to predict drug response based on genomic or proteomic signatures of cancer cells, or to identify biomarkers that predict sensitivity or resistance to alkylating agents. Furthermore, the challenges in predicting the long-term effects or resistance development with compounds like this compound could inspire the creation of dynamic biological models that simulate cellular evolution under drug pressure, offering insights into strategies to circumvent resistance.

Table 3: Hypothetical Predictive Model Output for this compound Efficacy in Different Cancer Cell Lines

| Cancer Cell Line | Predicted Efficacy (IC50, µM) | Predicted Resistance Mechanism (if any) | Key Biomarkers for Sensitivity | Model Confidence Score |

| HeLa (Cervical) | 0.8 | DNA Repair Pathway Upregulation | BRCA1, PARP1 Expression | 0.92 |

| MCF-7 (Breast) | 1.5 | Glutathione S-Transferase Overexpression | GSTP1 Activity | 0.88 |

| A549 (Lung) | 0.6 | None Identified | TP53 Mutation Status | 0.95 |

| HT-29 (Colorectal) | 2.1 | Efflux Pump Activity | ABCB1 Expression | 0.85 |

Note: Data presented in this table are hypothetical and for illustrative purposes only, demonstrating the type of detailed research findings that could emerge from refined predictive biological models.

Q & A

Q. What statistical approaches are recommended for analyzing this compound’s dose-response heterogeneity?

- Methodological Answer : Apply mixed-effects models to account for inter-individual variability. Use cluster analysis to subgroup responders/non-responders. Sensitivity analyses should test assumptions (e.g., linear vs. log-linear dose relationships). Open-source tools like R/Bioconductor ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。